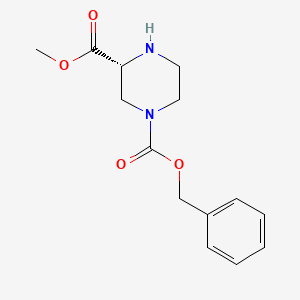

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester

描述

属性

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXWBBQYZXPFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426859 | |

| Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405175-79-3 | |

| Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Ethanolamine with Benzyloxycarbonyl Group

- Starting Material: Ethanolamine.

- Reaction: Ethanolamine is reacted with a benzyloxycarbonyl-containing reagent such as benzyloxycarbonyl succinimide (Z-OSu) or benzyl chloroformate (Cbz-Cl).

- Conditions: The reaction is carried out in an organic solvent at 0–25 °C in the presence of a base (alkali).

- Product: Benzyloxycarbonyl-protected ethanolamine (formula Ia).

This step ensures selective protection of the amino group, facilitating subsequent transformations without side reactions on the nitrogen.

Oxidation to Benzyloxycarbonyl-Protected Aminoacetaldehyde

- The protected ethanolamine (Ia) is oxidized to the corresponding aminoacetaldehyde (IIa) while retaining the Cbz protecting group.

- This aldehyde intermediate is crucial for the ring-forming step.

Reductive Amination with Alanine Methyl Ester Hydrochloride

- Reagents: Alanine methyl ester hydrochloride (R-configuration), triethylamine, sodium triacetoxyborohydride.

- Procedure:

- Alanine methyl ester hydrochloride is dissolved in dichloromethane (DCM) and neutralized with triethylamine.

- N-Cbz-aminoacetaldehyde is added in methanol.

- Triethylamine and sodium triacetoxyborohydride are added portion-wise at 0 °C.

- The mixture is stirred overnight at room temperature.

- Outcome: Formation of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)phenylpropionate, a key intermediate.

This reductive amination step forms the chiral amine linkage essential for piperazine ring closure.

Cyclization to Piperazine Ring and Ester Formation

- The intermediate undergoes intramolecular cyclization to form the piperazine ring.

- Methyl ester functionality is introduced or preserved through the use of alanine methyl ester.

- Purification is performed by column chromatography using n-heptane/ethyl acetate (1:2) as eluent.

Alternative and Complementary Methods

Catalytic Hydrogenation Route

- Starting from pyrazine-2-carboxamide, catalytic hydrogenation with 10% Pd/C in water at 40 °C and 20 bar hydrogen pressure converts it to piperazine-2-carboxamide.

- The catalyst can be reused multiple times without significant loss of activity.

- Subsequent enzymatic hydrolysis with hydrolases (e.g., peptidases like Flavourzyme® 1000 L) converts the carboxamide to the chiral piperazine-2-carboxylic acid.

- This biocatalytic step achieves enantiomeric excesses above 90%, often exceeding 95%.

This method is advantageous for stereoselectivity and environmental considerations, avoiding harsh chemicals and generating less waste.

Data Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection | Ethanolamine + Cbz-Cl or Z-OSu, 0–25 °C, alkali | Formation of Cbz-protected ethanolamine (Ia) |

| 2 | Oxidation | Protected ethanolamine to aminoacetaldehyde (IIa) | Aldehyde intermediate for ring closure |

| 3 | Reductive amination | Alanine methyl ester hydrochloride, triethylamine, sodium triacetoxyborohydride, 0 °C to RT | Formation of chiral amine intermediate |

| 4 | Cyclization & Ester formation | Intramolecular ring closure, chromatographic purification | Formation of this compound |

| 5 | Catalytic hydrogenation & enzymatic hydrolysis | Pyrazine-2-carboxamide + 10% Pd/C, H2, 40 °C, 20 bar; followed by hydrolase treatment | Chiral piperazine-2-carboxylic acid with high enantiomeric excess |

Research Findings and Considerations

- Early methods involved toxic reagents such as hydrocyanic acid and acetaldehyde, which are now avoided due to safety and environmental concerns.

- The use of benzyloxycarbonyl as a protecting group is well-established for its stability and ease of removal.

- Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity.

- Catalytic hydrogenation coupled with enzymatic hydrolysis offers an environmentally friendly and stereoselective alternative, suitable for scale-up.

- The enantiomeric purity is critical for pharmaceutical applications, and enzymatic methods provide superior control.

- Purification by column chromatography remains a standard approach to isolate the desired product with high purity.

化学反应分析

Types of Reactions

®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Methanol and a base catalyst such as sodium methoxide are commonly used.

Major Products Formed

Hydrolysis: Carboxylic acid and methanol.

Reduction: Alcohol.

Transesterification: Different ester and alcohol.

科学研究应用

Medicinal Chemistry

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.

Key Applications:

- Drug Development: It is utilized in synthesizing piperazine derivatives that exhibit activity against various diseases, including cancer and neurological disorders.

- Enzyme Inhibition: Studies have shown that this compound can inhibit key enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating anxiety and depression .

Biological Research

The compound has been investigated for its interactions with biological receptors and enzymes, contributing to our understanding of pharmacodynamics.

Biological Activities:

- Receptor Binding: Research indicates that this compound can bind to certain receptors, potentially modulating their activity .

- Cyclin-dependent Kinase Inhibition: It has been explored as a precursor for synthesizing CDK inhibitors, which are essential in cancer therapy .

Case Studies

Several studies highlight the practical applications of this compound:

Neurological Disorders

A study demonstrated its potential as an intermediate for synthesizing drugs aimed at treating neurological disorders. The compound showed significant inhibitory effects on enzymes related to neurotransmitter metabolism, indicating therapeutic potential in conditions such as depression and anxiety .

Cancer Research

Another case study focused on the development of piperazine-containing drugs that inhibit cyclin-dependent kinases (CDKs). These inhibitors have shown promise in disrupting cell cycle progression, making them valuable in cancer treatment strategies .

作用机制

The mechanism of action of ®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The piperazine ring may also play a role in binding to specific sites on proteins or other biomolecules .

相似化合物的比较

Comparison with Structural Analogs

Steric and Functional Group Variations

(R)-4-N-Boc-Piperazine-2-Carboxylic Acid Methyl Ester

- Structure : Features a tert-butoxycarbonyl (Boc) group instead of Cbz.

- Molecular Formula : C11H20N2O4 (MW: 244.29 g/mol) .

- Key Differences: Deprotection: Boc is acid-labile (e.g., trifluoroacetic acid), while Cbz requires hydrogenolysis (e.g., H2/Pd-C) .

- Applications : Preferred in acid-tolerant synthetic pathways.

(S)-4-N-Cbz-Piperazine-2-Carboxylic Acid Methyl Ester

- Structure : S-enantiomer counterpart (CAS: 225517-81-7).

- Key Differences :

4-N-Cbz-(2-Hydroxymethyl)piperazine

- Structure : Substituted with a hydroxymethyl group (CAS: 191739-40-9).

- Molecular Formula : C13H18N2O3 (MW: 250.29 g/mol) .

- Key Differences :

- Hydrophilicity : Hydroxymethyl increases polarity, enhancing aqueous solubility.

- Reactivity : Hydroxyl group enables conjugation (e.g., glycosylation) or further derivatization.

Salt Forms and Derivatives

Hydrochloride Salts

- (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester hydrochloride (CAS: 1217442-12-0):

Ester Variations

- 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic acid methyl ester (CAS: 371971-25-4): Structure: Complex heterocyclic substituent.

Bioactivity and Structural Clustering

- Bioactivity Profiles : Compounds with similar structures (e.g., Cbz/Boc piperazines) cluster in hierarchical analyses, suggesting shared targets (e.g., GPCRs, kinases) .

- Critical Structural Determinants :

- Cbz vs. Boc : Alters metabolic stability and interaction with hydrophobic binding pockets.

- Methyl Ester vs. Free Acid : Esterification modulates membrane permeability .

生物活性

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester is a chiral compound belonging to the piperazine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with (R)-piperazine-2-carboxylic acid.

- Protection : The amino group is protected using a benzyloxycarbonyl (Cbz) group, often achieved by reacting the piperazine derivative with benzyl chloroformate in the presence of a base like sodium hydroxide.

- Methyl Ester Formation : The carboxylic acid group is then converted to its methyl ester form, enhancing its lipophilicity and biological availability.

- Purification : Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Biological Activity

This compound exhibits various biological activities, making it a valuable compound in pharmaceutical research:

- Enzyme Inhibition : The compound has been studied for its interaction with various enzymes, particularly those involved in neurological pathways. Its structure allows it to modulate enzyme activity, potentially leading to therapeutic effects against neurological disorders .

- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors, influencing signal transduction pathways critical for cellular responses .

The mechanism of action of this compound is primarily attributed to its ability to selectively bind to target enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group that facilitates selective reactions at other functional sites, allowing for precise modulation of biological targets. This selectivity is crucial in developing drugs aimed at specific conditions without affecting other pathways .

Case Studies

Several studies highlight the biological relevance of this compound:

- Neurological Disorders : A study investigated the compound's potential as an intermediate in synthesizing drugs targeting neurological disorders. It demonstrated significant inhibitory effects on key enzymes involved in neurotransmitter metabolism, suggesting therapeutic potential in conditions like depression and anxiety .

- Cancer Research : Another case study explored the compound's role in synthesizing piperazine-containing drugs that inhibit cyclin-dependent kinases (CDKs). These inhibitors have shown promise in treating various cancers by disrupting cell cycle progression .

Comparative Analysis

The following table summarizes the biological activity and synthetic routes of related compounds:

| Compound Name | Biological Activity | Synthetic Route |

|---|---|---|

| This compound | Enzyme inhibition, receptor binding | Cbz protection followed by methyl ester formation |

| (S)-piperazine-2-carboxylic acid | Limited activity compared to Cbz derivative | Direct synthesis from piperazine |

| N-Boc-piperazine derivatives | Moderate enzyme modulation | Boc protection followed by carboxylic acid conversion |

常见问题

Q. What are the standard synthetic routes for (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester?

The synthesis typically involves coupling reactions and protective group strategies. A common approach is the use of N-Cbz-protected piperazine derivatives (e.g., N-Cbz-4-piperidone) as precursors, followed by esterification and chiral resolution . Nucleophilic substitutions with methylating agents (e.g., methyl iodide) under controlled pH and temperature are critical to retain stereochemical integrity . Analytical validation via NMR and HPLC is essential to confirm purity (>95%) and enantiomeric excess .

Q. How can the stereochemical configuration of the (R)-enantiomer be validated?

Chiral chromatography (e.g., Chiralpak® columns) paired with polarimetric analysis is the gold standard. The (R)-configuration can also be confirmed via X-ray crystallography of derivatives, such as salts with tartaric acid or other chiral resolving agents, as demonstrated in piperazine-carboxylic acid analogs . Computational methods (e.g., density functional theory) comparing experimental vs. calculated optical rotations may further resolve ambiguities .

Q. What are the key stability considerations for this compound during storage?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., DMSO or dry DCM) under inert gas (N₂/Ar) is recommended . Degradation products include free carboxylic acids (via ester hydrolysis) and Cbz-deprotected piperazines, detectable via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining enantiopurity?

Continuous flow reactors with immobilized catalysts (e.g., chiral palladium complexes) enhance reproducibility and scalability . Kinetic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers, improving enantiomeric excess (ee >99%) . Reaction monitoring via in-situ FTIR or Raman spectroscopy allows real-time adjustment of stoichiometry and temperature .

Q. What strategies resolve contradictions in biological activity data for piperazine-carboxylate derivatives?

Discrepancies often arise from off-target interactions or metabolic instability. Use in vitro assays (e.g., P2Y12 receptor binding for antiplatelet activity) paired with metabolomic profiling (e.g., CYP450 inhibition studies) to isolate structure-activity relationships . For example, phosphonic acid analogs of piperazine derivatives show enhanced metabolic stability compared to carboxylic acids, suggesting ester hydrolysis as a liability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular dynamics simulations predict solubility and membrane permeability by analyzing logP and hydrogen-bonding capacity. For instance, replacing the methyl ester with a tert-butyl ester increases logP by ~0.5 units, enhancing blood-brain barrier penetration . Free energy perturbation (FEP) calculations further refine binding affinities to biological targets (e.g., GPCRs) .

Methodological Challenges

Q. What analytical techniques are most effective for characterizing degradation products?

- LC-HRMS : Identifies hydrolyzed products (e.g., (R)-4-N-Cbz-piperazine-2-carboxylic acid) via exact mass matching .

- 2D NMR (COSY, HSQC) : Resolves structural ambiguities in decomposed samples, such as cis/trans isomerism in piperazine rings .

- X-ray photoelectron spectroscopy (XPS) : Detects surface oxidation in solid-state samples .

Q. How can enantiomeric cross-contamination be minimized during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。